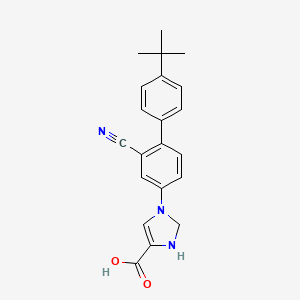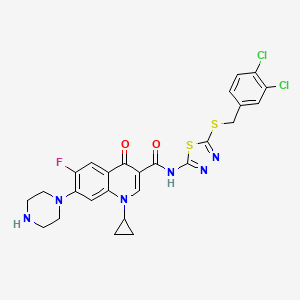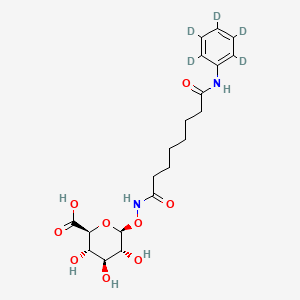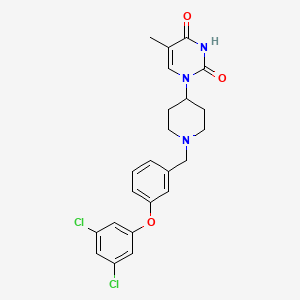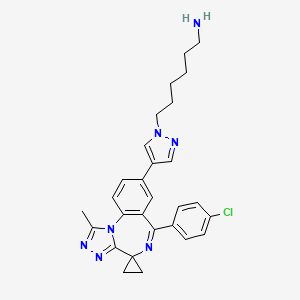
BRD4 ligand-Linker Conjugate 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BRD4 ligand-Linker Conjugate 1 is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation . This compound specifically targets bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal domain (BET) family of proteins, which plays a crucial role in regulating gene expression and is implicated in various diseases, including cancer .
准备方法
The synthesis of BRD4 ligand-Linker Conjugate 1 involves several steps. One common method includes the conjugation of a BRD4 inhibitor with a linker that can bind to an E3 ubiquitin ligase. The synthetic route typically involves the following steps:
Synthesis of the BRD4 inhibitor: This step involves the preparation of a small molecule that can specifically bind to BRD4.
Linker attachment: A linker molecule is attached to the BRD4 inhibitor. This linker is designed to connect the BRD4 inhibitor to the E3 ubiquitin ligase ligand.
Conjugation with E3 ubiquitin ligase ligand: The final step involves attaching the E3 ubiquitin ligase ligand to the linker, resulting in the formation of this compound
化学反应分析
BRD4 ligand-Linker Conjugate 1 undergoes several types of chemical reactions, including:
Substitution reactions: The synthesis of the compound involves nucleophilic substitution reactions to attach the linker to the BRD4 inhibitor.
Coupling reactions: The final conjugation step involves coupling the linker with the E3 ubiquitin ligase ligand.
Ubiquitination: Once inside the cell, the PROTAC molecule facilitates the ubiquitination of BRD4 by recruiting an E3 ubiquitin ligase.
Common reagents used in these reactions include organic solvents, coupling agents, and protecting groups to ensure the specificity and efficiency of the reactions. The major product formed from these reactions is the this compound, which can then be used to synthesize PROTACs .
科学研究应用
BRD4 ligand-Linker Conjugate 1 has several scientific research applications, including:
Cancer research: It is used to develop PROTACs that target BRD4 for degradation, which has shown promise in treating various cancers by inhibiting the expression of oncogenes regulated by BRD4
Epigenetics: BRD4 plays a crucial role in regulating gene expression through its interaction with acetylated histones.
Drug discovery: The compound is used in the development of new therapeutic agents that target BRD4 and other BET family proteins.
Protein degradation: It is used to study the mechanisms of targeted protein degradation and to develop new strategies for degrading disease-causing proteins.
作用机制
BRD4 ligand-Linker Conjugate 1 exerts its effects by facilitating the degradation of BRD4 through the ubiquitin-proteasome system. The compound binds to BRD4 and recruits an E3 ubiquitin ligase, which ubiquitinates BRD4, marking it for degradation by the proteasome. This process effectively reduces the levels of BRD4 in the cell, leading to the downregulation of BRD4-regulated genes and inhibition of BRD4-mediated cellular processes .
相似化合物的比较
BRD4 ligand-Linker Conjugate 1 is unique in its ability to specifically target BRD4 for degradation. Similar compounds include:
OTX015: Another BRD4 inhibitor that has been advanced into clinical development.
dBET1: A PROTAC that targets BRD4 for degradation, similar to this compound.
This compound is distinguished by its specific design for use in PROTAC synthesis, making it a valuable tool for targeted protein degradation research .
属性
分子式 |
C28H30ClN7 |
|---|---|
分子量 |
500.0 g/mol |
IUPAC 名称 |
6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexan-1-amine |
InChI |
InChI=1S/C28H30ClN7/c1-19-33-34-27-28(12-13-28)32-26(20-6-9-23(29)10-7-20)24-16-21(8-11-25(24)36(19)27)22-17-31-35(18-22)15-5-3-2-4-14-30/h6-11,16-18H,2-5,12-15,30H2,1H3 |
InChI 键 |
NLXZLPYEKWQQAL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN)C(=NC25CC5)C6=CC=C(C=C6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



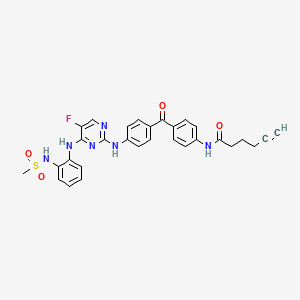
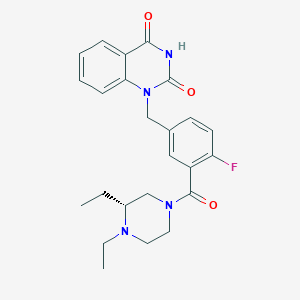
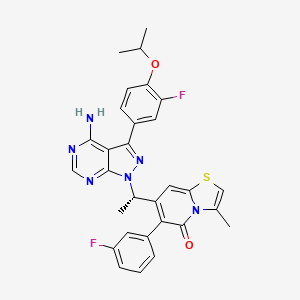
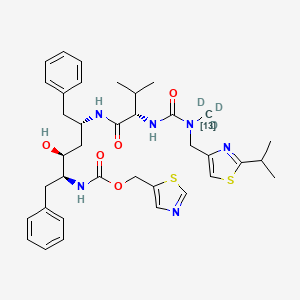

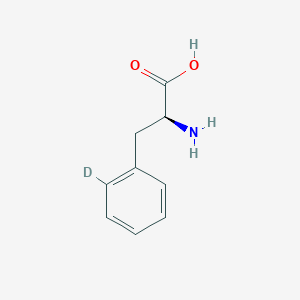
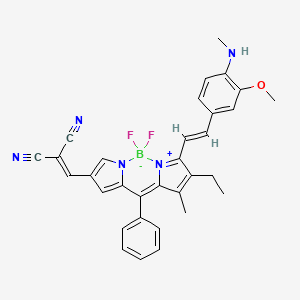
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
